molecular formula C14H10FNS B1445577 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile CAS No. 1381944-29-1

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Cat. No. B1445577
M. Wt: 243.3 g/mol
InChI Key: WSYKTWQDJFYUPX-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a chemical compound with the CAS Number: 1381944-29-1 . Its molecular weight is 243.3 and its IUPAC name is 3-fluoro-4’- (methylsulfanyl) [1,1’-biphenyl]-4-carbonitrile .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is C14H10FNS . The InChI code is 1S/C14H10FNS/c1-17-13-6-4-10 (5-7-13)11-2-3-12 (9-16)14 (15)8-11/h2-8H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile include a molecular weight of 243.3 .

Scientific Research Applications

Synthesis and Functionalization

  • 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile and its analogs have been utilized in various synthesis processes. For example, Perlow et al. (2007) reported practical syntheses of related compounds, highlighting methodologies for introducing the methylthio moiety and further functionalization to create analogs (Perlow et al., 2007).

Influence on Fluorescence and Decay Times

  • The introduction of a fluoro-substituent in related compounds has been found to influence fluorescence properties. Druzhinin et al. (2001) observed changes in fluorescence quantum yields and decay times when fluoro-substituents were introduced, indicating potential applications in fluorescence-based studies (Druzhinin et al., 2001).

Intermediate in Pharmaceutical Synthesis

  • Compounds related to 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile serve as key intermediates in the synthesis of pharmaceuticals. For instance, Qiu et al. (2009) described the synthesis of a key intermediate for manufacturing a non-steroidal anti-inflammatory and analgesic material, highlighting the importance of these compounds in drug synthesis (Qiu et al., 2009).

Involvement in Antagonist Synthesis

  • The synthesis of androgen receptor antagonists also involves compounds similar to 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile, as demonstrated by Li Zhi-yu (2012). This underscores the compound's relevance in the development of treatments for conditions like prostate cancer (Li Zhi-yu, 2012).

Potential in Anticonvulsant Synthesis

  • In the field of neurology, related compounds have been synthesized for potential use as anticonvulsants, as shown by Saemian et al. (2006) (Saemian et al., 2006).

Use in Continuous Flow Iodination

  • Dunn et al. (2018) described the iodination of a similar compound under continuous flow conditions, indicating potential applications in industrial chemical processes (Dunn et al., 2018).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKTWQDJFYUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743025
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

CAS RN

1381944-29-1
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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